(1E)-2-phenyl-1-(2-thienyl)ethanone oxime

Descripción

Propiedades

IUPAC Name |

(NE)-N-(2-phenyl-1-thiophen-2-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-13-11(12-7-4-8-15-12)9-10-5-2-1-3-6-10/h1-8,14H,9H2/b13-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFSIOKDHLZVNH-ACCUITESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1E)-2-phenyl-1-(2-thienyl)ethanone oxime is a compound belonging to the class of oxime ethers, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

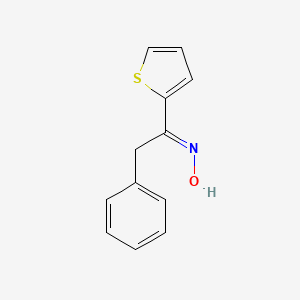

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group and a thienyl group, which contribute to its biological properties.

Biological Activities

Numerous studies have highlighted the various biological activities of oxime derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Below are some key findings related to the biological activity of this compound.

Antibacterial Activity

Research has shown that certain oxime ethers exhibit significant antibacterial properties. For instance, a study indicated that derivatives with the oxime moiety demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.06 µg/mL to >128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound has been explored in several studies. In one investigation, oxime derivatives were tested against fungal strains like Candida albicans and Aspergillus niger. The results showed promising antifungal activity comparable to established antifungal agents such as fluconazole .

Table 1: Antifungal Activity of Oxime Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 5c | C. albicans | 0.001 |

| 5b | A. niger | 8 |

| 5b | T. rubrum | 2 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxime compounds have also been noted. In vitro studies demonstrated that certain derivatives inhibited the release of pro-inflammatory cytokines, showcasing their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

| Compound | Inhibition (%) at 50 µM |

|---|---|

| Compound A | 93.80 |

| Compound B | 90.21 |

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Antimicrobial Study : A study conducted by Parthiban et al. tested various oxime ethers against plant pathogens and reported that some compounds exhibited significant activity against Rhizoctonia solani, with an EC50 value of 8.5 µg/mL .

- Behavioral Studies : Research on the behavioral effects of oxime derivatives indicated that some compounds showed antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

- Cytotoxicity Evaluation : A cytotoxicity study revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating their potential as anticancer agents .

Aplicaciones Científicas De Investigación

Synthetic Intermediates

(1E)-2-phenyl-1-(2-thienyl)ethanone oxime serves as a valuable synthetic intermediate in the preparation of various bioactive molecules. It can be utilized to synthesize vicinal diaryl and heterocyclic compounds, which are essential in developing pharmaceuticals . The oxime functional group is particularly useful for introducing further chemical modifications.

Table 1: Examples of Compounds Derived from this compound

| Compound Name | Application Area | Reference |

|---|---|---|

| Tilmacoxib | COX-2 Inhibitor | |

| Valdecoxib | Anti-inflammatory | |

| Isoxazole derivatives | Anticancer agents |

Photochemical Applications

The compound has been studied for its potential use in photochemical reactions. Oximes can act as latent acids in chemically amplified photoresist compositions, which are crucial in the semiconductor industry for microfabrication processes . The ability to activate these compounds through irradiation opens avenues for advanced material applications.

Analytical Chemistry

Oxime derivatives, including this compound, are employed as analytical reagents for detecting metal ions. Their chelating properties allow them to form stable complexes with various metals, facilitating their determination in complex matrices . This application is particularly relevant in environmental monitoring and quality control.

Table 2: Metal Ion Detection Using Oxime Derivatives

| Metal Ion | Detection Method | Reference |

|---|---|---|

| Lead (Pb) | Colorimetric analysis | |

| Copper (Cu) | Spectrophotometry | |

| Nickel (Ni) | Chromatographic techniques |

Nonlinear Optical Materials

Research indicates that certain oxime compounds exhibit nonlinear optical properties, making them candidates for applications in photonics and optoelectronics. These materials can be used in devices like optical switches and modulators due to their ability to change refractive index under an applied electric field .

Case Study 1: Synthesis of COX-2 Inhibitors

A study focused on synthesizing selective COX-2 inhibitors using this compound as a precursor. The research demonstrated successful yields and highlighted the compound's role in developing anti-inflammatory drugs that target specific pathways involved in pain and inflammation .

Case Study 2: Photochemical Reactivity

In another investigation, researchers explored the photochemical reactivity of oxime derivatives under UV irradiation. The study found that this compound could be effectively used to generate reactive intermediates that participate in subsequent reactions, showcasing its potential utility in material science applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

Benzofuran vs. Thienyl Derivatives

- Benzofuran-2-yl ethanone oxime ethers (e.g., compounds from Heterocycles, 2017) exhibited low antimicrobial activity due to poor electronic interactions with microbial targets .

- Thienyl-substituted derivatives, such as (1E)-2-phenyl-1-(2-thienyl)ethanone oxime, showed enhanced activity (MIC values: 12.5–50 µg/mL) against C. albicans and S. aureus. The sulfur atom in the thienyl ring improves lipophilicity and target binding .

Benzothiophene Derivatives

- (E)-1-(Benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime (compound 94) demonstrated selective cytotoxicity against HeLa cells (EC₅₀ = 27.9 µg/mL), attributed to the benzothiophene moiety's planar structure and electron-rich environment .

Anticonvulsant Oxime Ethers

- Nafimidone derivatives (e.g., 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime ethers) showed anticonvulsant activity at 30 mg/kg in murine models. The oxime ether group enhances blood-brain barrier penetration .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

Metal Complexation Potential

- Schiff base oxime-metal complexes (e.g., Co(II), Ni(II), Cu(II)) derived from ethanone oximes exhibit catalytic and medicinal properties. For example, Cu(II) complexes with planar geometries show fluorescence and antimicrobial activities .

Métodos De Preparación

Cu(I)-mediated coupling

The most effective method for producing ethanones 1 and 2 involves Cu(I)-mediated coupling of organozinc reagents and acid halides. Reacting acid chloride 11 or 13 with organozinc bromide 10 or 14 in the presence of CuCN/LiBr yields ethanones 1 and 2 with yields of 59% and 68%, respectively. Diarylethanone 2 can also be produced using a conventional Friedel-Crafts acylation of thioanisole with phenylacetyl chloride, yielding 75%.

Horner-Wittig reaction

The Horner-Wittig reaction is a general method for synthesizing arylacetylpyridines and is an alternative method for producing ethanones 3-5. Reacting arylcarbaldehyde 18 with aniline and diphenylphosphite yields N,P-acetal 19 in 98%, and coupling 19 and pyridylcarbaldehyde 20 in the presence of \$$Cs2CO3\$$ in THF/i-PrOH yields enamine, which after hydrolysis with HCl 3N gives ethanone 3 in 82% yield.

Preparation of Ketoximes 6-9 from Ethanones 2-5

Ketoximes 6–9 are produced from ethanones 2-5 in \$$ \geq \$$ 81% yield using a standard protocol, and crystallization from 96% EtOH gives crystals of 6, 7, and 9 that are suitable for X-ray diffraction analysis.

General Procedure for Ketoxime Synthesis

Treat a solution of ethanone (1 equivalent) in 30% aqueous ethanol with hydroxylamine hydrochloride (2 equivalents) and \$$NaOAc \cdot 3H_2O\$$ (2 equivalents). Heat the resulting solution to reflux for 2-4 hours. Dilute the reaction mixture with 30% aqueous EtOH and allow to cool to room temperature. Isolate the solid that forms through filtration.

Spectroscopic Analysis

Spectroscopic analysis, such as NMR and IR, confirms the structural integrity and purity of this compound after synthesis.

Structural analysis

IR Spectroscopy

The IR spectra (KBr) of ethanones 1-5 show the characteristic carbonyl band in the range of 1694-1681 \$$cm^{-1}\$$ and the \$$\nu{C=N}\$$ absorption of ketoximes 6-9 in the 1597-1588 \$$cm^{-1}\$$ range. Ketoxime 6 shows broad absorption at 2703 \$$cm^{-1}\$$ (\$$\nu{OH}\$$), while ketoximes 7-9 show broad absorption bands in the range of 2805-2700 \$$cm^{-1}\$$ (\$$\nu_{OH}\$$).

NMR Spectroscopy

Both the \$$^1H\$$- and \$$^{13}C\$$-NMR data allow for unambiguous assignments with the help of HMQC. In the \$$^1H\$$-NMR spectra of oximes 6, 7, and 9, the characteristic \$$\delta H\$$ chemical shift of the oxime proton is similar to those observed for several oxime-substituted pyridines in DMSO-\$$d6\$$. The \$$\delta{NOH}\$$ values appear in the range of 12.02 to 11.38 ppm in DMSO-\$$d6\$$ and 9.65 to 9.07 ppm in \$$CD3CN\$$.

Table 1. Significant \$$^1H\$$-NMR chemical shifts of ketoximes 6, 7 and 9 in \$$CD3CN\$$ and DMSO-\$$d6\$$ (200 MHz) at 298 K.

| Compd. | Solvent | Conc. (mM) | C=NO-H | 2H-Py | 6H-Py | –CH2– | –CH3 |

|---|---|---|---|---|---|---|---|

| 6 | \$$CD_3CN\$$ | 9.33-103.62 | 9.07 | – | – | 4.15 | 2.46 |

| DMSO-\$$d_6\$$ | 10.88-103.62 | 11.38 | – | – | 4.10 | 2.43 | |

| 7 | \$$CD_3CN\$$ | 10.36 | 9.65 | 8.47 | 8.39 | 4.22 | 3.04 |

| DMSO-\$$d_6\$$ | 45.92 | 12.02 | 8.47 | 8.37 | 4.22 | 3.20 | |

| 9 | \$$CD_3CN\$$ | 11.87 | 9.20 | 8.46 | 8.36 | 4.15 | 2.46 |

| DMSO-\$$d_6\$$ | 10.84-103.74 | 11.51 | 8.44 | 8.33 | 4.12 | 2.44 |

Crystallography

X-ray crystallography reveals that the crystal packing is governed by a hydrogen bonding network, where the nature of the ring fragments modulates the intermolecular H-bond interactions. Each of oximes 6, 7, and 9 adopted a crystal structure in which the molecular units were linked by either H-bond intermolecular oxime···oxime for 6 or oxime···N(py) molecular motifs for 7 and 9.

Hydrogen Bonding

Significant intermolecular non-covalent interaction data are listed in Table 2. The main network is formed via O-H···N hydrogen bond and the acceptor center is either the oxime for 6 or the pyridyl moiety for 7 and 9, with a distance range of 1.828-1.979 Å (H···A), 2.704-2.796 Å (O···A), and the O-H···A angle varying from 172.90° to 158.22°.

Table 2. Significant H-bonding interactions for ketoximes 6, 7 and 9, and CH···\$$\pi\$$ interactions for 7 and 9, distances (Å) and angles (°).

| Compd. | D–H | d(D–H) | d(H···A) | DHA | d(D···A) | A |

|---|---|---|---|---|---|---|

| 6 | O8–H8 | 0.860 | 1.979 | 158.22 | 2.796 | N8 |

| 6 | C9–H9B | 0.944 | 2.306 | 102.83 | 2.679 | O8 |

| 9 | O8–H8 | 0.911 | 1.828 | 160.32 | 2.704 | N12 |

| 9 | C1–H1B | 0.980 | 2.567 | 158.38 | 3.497 | N8 |

| 7 | O8–H8 | 0.927 | 1.818 | 172.90 | 2.741 | N12 |

| 7 | C1–H1C | 0.980 | 2.66(2) | 164.86 | 3.577 | Fa |

| 9 | C13–H13 | 0.943 | 2.62(2) | 176.20 | 3.534 | Fb |

| 9 | C1–H1C | 0.980 | 2.63(2) | 144.14 | 3.463 | Fb |

Q & A

Q. What synthetic methodologies are recommended for (1E)-2-phenyl-1-(2-thienyl)ethanone oxime, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves:

Oxime Formation : Reacting the parent ketone (2-phenyl-1-(2-thienyl)ethanone) with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture) .

Configuration Control : Maintaining acidic conditions (pH 4–5) to favor the E-isomer, as demonstrated in analogous oxime syntheses .

Microwave-Assisted Synthesis : For accelerated reaction kinetics, microwave irradiation (50–100 W, 60–80°C) can reduce reaction times from hours to minutes while preserving stereochemical integrity .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are critical for confirming the E-configuration of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : The E-isomer exhibits a deshielded oxime proton (δ 10–12 ppm) due to intramolecular hydrogen bonding. The thienyl and phenyl protons show distinct splitting patterns .

- NOESY : Absence of cross-peaks between the oxime -OH and adjacent groups confirms the antiperiplanar E-configuration .

X-ray Crystallography :

Q. Example Data :

| Parameter | E-Configuration (Observed) | Z-Configuration (Hypothetical) |

|---|---|---|

| C=N–O Angle (°) | 172.3 | ~0–10 |

| N–O Distance (Å) | 1.41 | 1.38–1.40 |

Q. What standardized protocols are used to evaluate the antimicrobial activity of oxime derivatives like this compound?

Methodological Answer:

Broth Microdilution Assay :

- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., P. aeruginosa), and fungal strains (e.g., C. albicans).

- Prepare serial dilutions (1–512 µg/mL) in Mueller-Hinton broth and incubate (24–48 hrs, 37°C) .

MIC Determination :

- MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration inhibiting visible growth.

- Positive controls: Ciprofloxacin (bacteria), Fluconazole (fungi).

Example Activity Data (from analogous oximes):

| Compound | MIC (µg/mL) |

|---|---|

| Ethanone oxime derivative | 128 (S. aureus), 256 (C. albicans) |

| Triazole analog (control) | 64 (S. aureus), 128 (C. albicans) |

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions in oxime structural assignments?

Methodological Answer:

Multi-Technique Validation :

- Cross-validate NMR/IR data with DFT calculations (e.g., B3LYP/6-31G* level) to reconcile discrepancies in bond lengths or torsional angles .

Dynamic NMR (DNMR) :

- Detect tautomerization or E/Z isomerization at variable temperatures (e.g., 25–80°C) if experimental spectra suggest dynamic behavior .

Single-Crystal Analysis :

Q. What experimental approaches characterize the metal coordination chemistry of this compound?

Methodological Answer:

Ligand Design :

- The oxime acts as a bidentate ligand, coordinating via the oxime nitrogen and thienyl sulfur.

- Synthesize complexes with Cu(II), Zn(II), or Fe(III) in ethanol/water under inert atmosphere .

Analytical Techniques :

- UV-Vis : Monitor d-d transitions (e.g., Cu(II) λmax ~600–700 nm).

- Magnetic Susceptibility : Assess metal center oxidation states.

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry .

Q. Example Coordination Data :

| Metal Complex | Coordination Geometry | Stability (pH Range) |

|---|---|---|

| Cu(II)-Oxime | Square planar | 3.0–7.5 |

| Fe(III)-Oxime | Octahedral | 2.5–6.0 |

Q. How can researchers address discrepancies in biological activity between oxime ethers and esters during SAR studies?

Methodological Answer:

Structural Modifications :

- Synthesize analogs with varied alkyl chain lengths (e.g., methyl, butyl) to assess steric/electronic effects on activity .

Lipophilicity Profiling :

- Measure logP values (shake-flask method) to correlate hydrophobicity with membrane permeability.

Enzymatic Assays :

- Test inhibition of microbial enzymes (e.g., cytochrome P450) to identify mechanistic differences between ethers/esters .

Q. Key Finding :

- Oxime ethers generally exhibit higher antifungal activity (MIC 12.5–50 µg/mL) compared to esters (MIC >256 µg/mL) due to enhanced membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.